molecular formula C19H21N3O2 B13111642 N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide CAS No. 919108-82-0

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Cat. No.: B13111642
CAS No.: 919108-82-0
M. Wt: 323.4 g/mol
InChI Key: WXTFJPYVCDGBJT-UHFFFAOYSA-N
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Description

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable subject for scientific research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl bromide with 3-ethoxy-2-ethylindazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-ethyl-2H-indazole-6-carboxamide
  • 3-Ethoxy-2-ethyl-2H-indazole-6-carboxamide
  • N-Benzyl-3-methoxy-2-ethyl-2H-indazole-6-carboxamide

Uniqueness

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds. Additionally, the benzyl group can influence its binding affinity to molecular targets, making it a valuable compound for specific research applications.

Properties

CAS No.

919108-82-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-3-ethoxy-2-ethylindazole-6-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-3-22-19(24-4-2)16-11-10-15(12-17(16)21-22)18(23)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)

InChI Key

WXTFJPYVCDGBJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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